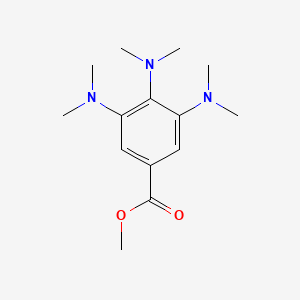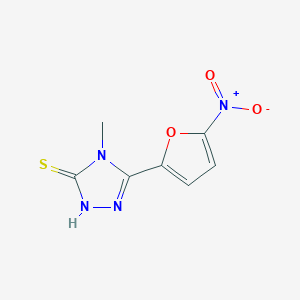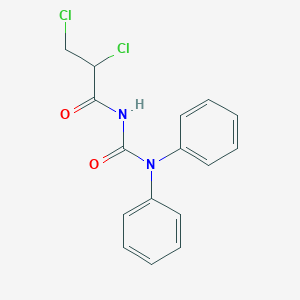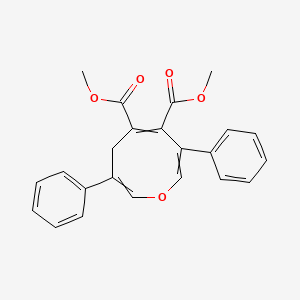![molecular formula C24H39NO3 B14584488 7-[Acetyl(1-phenylnonyl)amino]heptanoic acid CAS No. 61042-45-3](/img/structure/B14584488.png)
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid is an organic compound with the molecular formula C24H39NO3 . It contains a total of 67 atoms, including 39 hydrogen atoms, 24 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound features a carboxylic acid group, a tertiary amide group, and an aromatic ring .
Vorbereitungsmethoden
The synthesis of 7-[Acetyl(1-phenylnonyl)amino]heptanoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the amide bond: This step involves the reaction of a carboxylic acid derivative with an amine to form the amide bond.
Aromatic substitution: The phenyl group is introduced through aromatic substitution reactions, using appropriate aromatic compounds and catalysts.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-[Acetyl(1-phenylnonyl)amino]heptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid can be compared with other similar compounds, such as:
7-[Acetyl(1-phenylhexyl)amino]heptanoic acid: This compound has a shorter alkyl chain, which may affect its chemical properties and biological activities.
7-[Acetyl(1-phenylundecyl)amino]heptanoic acid: This compound has a longer alkyl chain, potentially influencing its solubility and reactivity.
7-[Acetyl(1-phenylpropyl)amino]heptanoic acid: The shorter alkyl chain in this compound may result in different chemical and biological behaviors compared to this compound.
Eigenschaften
CAS-Nummer |
61042-45-3 |
|---|---|
Molekularformel |
C24H39NO3 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
7-[acetyl(1-phenylnonyl)amino]heptanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-3-4-5-6-7-13-18-23(22-16-11-10-12-17-22)25(21(2)26)20-15-9-8-14-19-24(27)28/h10-12,16-17,23H,3-9,13-15,18-20H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
MSOAFMARRAYTGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C1=CC=CC=C1)N(CCCCCCC(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)
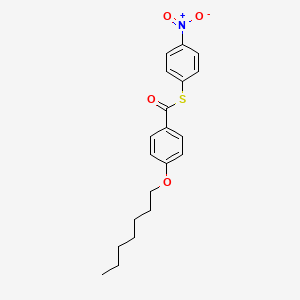
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)


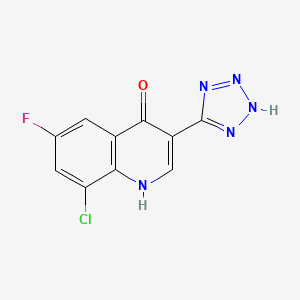
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
